molecular formula C11H14O3 B7968990 2-Ethoxy-4-ethylbenzoic acid

2-Ethoxy-4-ethylbenzoic acid

Cat. No.: B7968990
M. Wt: 194.23 g/mol
InChI Key: AGGXNOYRRUQGII-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the second position and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4-ethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2-ethoxybenzoic acid using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethyl group onto the benzene ring. This method offers high selectivity and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-ethoxy-4-carboxybenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: 2-Ethoxy-4-carboxybenzoic acid.

    Reduction: 2-Ethoxy-4-ethylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain types of polymers and resins.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    2-Ethoxybenzoic acid: Lacks the ethyl group at the fourth position, making it less hydrophobic.

    4-Ethoxybenzoic acid: Lacks the ethyl group at the second position, affecting its reactivity and solubility.

    2-Ethylbenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

Uniqueness: 2-Ethoxy-4-ethylbenzoic acid is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which influences its chemical reactivity, solubility, and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-ethoxy-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXNOYRRUQGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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